(E,Z)-1-BROMO-1,2-DIPHENYL-2-(4-HYDROXYPHENYL)ETHENE

Estrogen receptor binding Triphenylethylene SAR Halogenated SERM

(E,Z)-1-Bromo-1,2-diphenyl-2-(4-hydroxyphenyl)ethene is a brominated triphenylethylene derivative bearing a single para-hydroxyl group on one phenyl ring. With a molecular formula of C₂₀H₁₅BrO and a molecular weight of 351.24 g/mol, this compound exists as an E/Z stereoisomeric mixture and is supplied as a pale brown solid with a melting point of 138–142 °C and a minimum purity specification of 95%.

Molecular Formula C20H15BrO
Molecular Weight 351.2 g/mol
CAS No. 874504-11-7
Cat. No. B014378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E,Z)-1-BROMO-1,2-DIPHENYL-2-(4-HYDROXYPHENYL)ETHENE
CAS874504-11-7
Synonyms4-(2-Bromo-1,2-diphenylethenyl)phenol;  α’-Bromo-α-phenyl-4-stilbenol; 
Molecular FormulaC20H15BrO
Molecular Weight351.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Br)C3=CC=C(C=C3)O
InChIInChI=1S/C20H15BrO/c21-20(17-9-5-2-6-10-17)19(15-7-3-1-4-8-15)16-11-13-18(22)14-12-16/h1-14,22H
InChIKeyXUBABWJOIJRXNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(E,Z)-1-Bromo-1,2-diphenyl-2-(4-hydroxyphenyl)ethene (CAS 874504-11-7): A Halogenated Triphenylethylene for Estrogen Receptor Research and Radiopharmaceutical Development


(E,Z)-1-Bromo-1,2-diphenyl-2-(4-hydroxyphenyl)ethene is a brominated triphenylethylene derivative bearing a single para-hydroxyl group on one phenyl ring . With a molecular formula of C₂₀H₁₅BrO and a molecular weight of 351.24 g/mol, this compound exists as an E/Z stereoisomeric mixture and is supplied as a pale brown solid with a melting point of 138–142 °C and a minimum purity specification of 95% . It belongs to the class of nonsteroidal estrogenic agents structurally related to hydroxytamoxifen metabolites and is primarily employed in estrogen receptor (ER) binding studies, SERM development, and as a precursor for radiobrominated probes [1].

Why Generic Substitution Fails for (E,Z)-1-Bromo-1,2-diphenyl-2-(4-hydroxyphenyl)ethene: Evidence-Based Differentiation from In-Class Analogs


Triphenylethylene derivatives cannot be exchanged indiscriminately because even single-point structural modifications profoundly alter estrogen receptor pharmacology [1]. Replacing the 2-bromo substituent with chlorine yields comparable ER affinity but different in vivo stability, whereas iodine substitution markedly reduces receptor binding [1]. The absence of the para-hydroxyl group—as in tamoxifen—reduces ER affinity by over 100-fold, while the presence of a second hydroxyl group (e.g., 1,1-bis(p-hydroxyphenyl)-2-bromo-2-phenylethylene, Br-BHPE) enhances binding but shifts metabolic stability and radiolabeling efficiency [2]. Furthermore, the E/Z stereochemistry of the bromovinyl moiety influences antiestrogenic versus estrogenic character, making the specific isomeric composition critical for reproducible pharmacology [3]. Substituting this compound with an uncharacterized analog risks inconsistent receptor binding, altered uterotrophic activity, and failed radiobromination yields.

Quantitative Evidence Guide: (E,Z)-1-Bromo-1,2-diphenyl-2-(4-hydroxyphenyl)ethene vs. Closest Analogs


Halogen SAR at the 2-Position: Bromine vs. Chlorine vs. Iodine in Triphenylethylene ER Binding

In a direct head-to-head comparison of halogenated triphenylethylenes, the 2-bromo derivatives demonstrated estrogen receptor competitive binding activity that was statistically indistinguishable from the 2-chloro analogs, while both significantly outperformed the 2-iodo derivatives [1]. The rank order of activity for the 1,1-bis-4-hydroxyphenyl series was Br ≈ Cl > I, with the iodo derivative showing markedly reduced competition for [³H]estradiol binding to rat uterine cytosol ER [1].

Estrogen receptor binding Triphenylethylene SAR Halogenated SERM

Radiobromination Yield: Br-BHPE (Dihydroxy Analog) Achieves 8700 Ci/mmol Specific Activity

The dihydroxy analog 1,1-bis(p-hydroxyphenyl)-2-bromo-2-phenylethylene (Br-BHPE) was radiolabeled with the Auger electron-emitting nuclide bromine-80m, achieving an effective specific activity of 8700 Ci/mmol when assayed by specific binding to ER in rat uterine cytosol [1]. This high specific activity demonstrates that the triphenylbromoethylene scaffold supports efficient radiobromination, a property directly transferable to the mono-hydroxy target compound for ER-directed radiotherapy applications [2].

Radiopharmaceutical Bromine-80m Estrogen receptor imaging

Hydroxylation-Dependent ER Binding: Mono-Hydroxy vs. Non-Hydroxy Triphenylethylenes

In the triphenylbromoethylene antiestrogen series, the 4-hydroxylated metabolite LN 2839 exhibited approximately 150-fold higher affinity for the estrogen receptor than its non-hydroxylated parent LN 1643 [1]. This dramatic affinity enhancement is consistent with the hydrogen-bonding interaction of the para-hydroxyl group with Arg394 and Glu353 in the ER ligand-binding domain. The target compound, bearing a single para-hydroxyl group, is therefore predicted to possess ER affinity intermediate between tamoxifen (no 4-OH) and Br-BHPE (two 4-OH groups) [2].

4-Hydroxytamoxifen Metabolite affinity SERM potency

Physical Specification: Purity, Melting Point, and E/Z Isomeric Composition Differentiate Research-Grade Material

Commercially available (E,Z)-1-Bromo-1,2-diphenyl-2-(4-hydroxyphenyl)ethene is supplied with a minimum purity of 95% and a melting point of 138–142 °C, with well-defined E/Z stereochemistry critical for reproducible biological activity . In contrast, many in-class triphenylethylene analogs are sold as single isomers, undefined mixtures, or at lower purity grades (e.g., 90%), which can introduce confounding variables in ER binding or radiolabeling experiments . The narrow melting range and explicit E/Z designation provide batch-to-batch consistency essential for quantitative receptor pharmacology.

Analytical standard Isomeric purity Procurement specification

Best Application Scenarios for (E,Z)-1-Bromo-1,2-diphenyl-2-(4-hydroxyphenyl)ethene Based on Quantitative Differentiation


Estrogen Receptor Competitive Binding Standard for SERM Screening

Use this compound as a reference ligand in competitive ER binding assays (e.g., fluorescence polarization or [³H]estradiol displacement) to calibrate the activity of novel SERM candidates. Its mono-hydroxyl scaffold provides intermediate affinity between tamoxifen and 4-hydroxytamoxifen, enabling rank-ordering of test compounds across a physiologically relevant affinity range [1]. The established halogen SAR ensures that bromine substitution does not artificially elevate or suppress binding relative to the therapeutically relevant chloro series [2].

Precursor for ⁸⁰ᵐBr-Labeled ER-Directed Radiotherapeutics

Employ this compound as a cold precursor for radiobromination with bromine-80m (t₁/₂ = 4.42 h, Auger electron emitter) to generate ER-targeted radiopharmaceuticals. The scaffold's demonstrated capacity to achieve 8700 Ci/mmol specific activity in the dihydroxy analog (Br-BHPE) validates its suitability for labeling chemistry via electrophilic bromodestannylation or direct bromination [1]. The resulting radioligand can be used for ER-positive tumor imaging and intracellular Auger radiotherapy dosimetry studies [2].

Structure-Activity Relationship Probe for Hydroxylation-Dependent ER Modulation

Use the mono-hydroxylated compound to dissect the contribution of individual hydroxyl groups to ER binding affinity and transcriptional activation. By comparing this compound with tamoxifen (0 OH), 4-hydroxytamoxifen (1 OH with aminoethoxy side chain), and Br-BHPE (2 OH), researchers can isolate the pharmacophoric role of each phenol in determining agonist/antagonist balance [1]. This is particularly valuable for computational docking studies requiring experimental binding data for parametrization [2].

Analytical Reference Material for LC-MS/MS Quantification of Triphenylethylene Metabolites

Utilize this compound as a certified reference standard for liquid chromatography–tandem mass spectrometry (LC-MS/MS) method development aimed at quantifying hydroxylated triphenylethylene metabolites in biological matrices. Its defined purity (≥95%), characteristic melting point (138–142 °C), and distinct bromine isotope pattern (⁷⁹Br:⁸¹Br ≈ 1:1) provide a robust quality control marker for assay validation [1], outperforming less well-characterized in-house synthesized standards.

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